molecular formula C35H72N2O4S B15194489 1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate CAS No. 72623-82-6

1-Methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium; methyl sulfate

Cat. No.: B15194489
CAS No.: 72623-82-6
M. Wt: 617.0 g/mol
InChI Key: STAQPTVUGDKIIU-UHFFFAOYSA-M
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Description

Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are a class of organic compounds characterized by the presence of an imidazolium ring. These compounds are known for their surfactant properties and are used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates typically involves the alkylation of imidazole with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The resulting alkylated imidazole is then quaternized with methyl sulfate to form the final imidazolium compound.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form imidazolium N-oxides.

    Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chains or the imidazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazolium N-oxides.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazolium compounds depending on the nucleophile used.

Scientific Research Applications

Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates have a wide range of applications in scientific research:

    Chemistry: Used as ionic liquids and catalysts in various organic reactions.

    Biology: Employed as antimicrobial agents due to their ability to disrupt microbial cell membranes.

    Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.

    Industry: Utilized as surfactants in detergents, emulsifiers in cosmetics, and dispersants in paints and coatings.

Mechanism of Action

The mechanism of action of imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates involves their interaction with biological membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. In addition, the imidazolium ring can interact with various molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazolium compounds with different alkyl chain lengths: These compounds have similar properties but may differ in their solubility and surfactant efficiency.

    Pyridinium compounds: Another class of quaternary ammonium compounds with similar surfactant properties but different chemical structures.

    Quaternary ammonium compounds: A broader category that includes imidazolium and pyridinium compounds, known for their antimicrobial and surfactant properties.

Uniqueness

Imidazolium compounds, 2-C13-17-alkyl-1-(2-C14-18 amidoethyl)-4,5-dihydro-3-methyl, Me sulfates are unique due to their specific combination of alkyl chain lengths and the presence of an amidoethyl group. This unique structure enhances their surfactant properties and makes them particularly effective in disrupting microbial cell membranes.

Properties

CAS No.

72623-82-6

Molecular Formula

C35H72N2O4S

Molecular Weight

617.0 g/mol

IUPAC Name

1-methyl-2,3-di(pentadecyl)-4,5-dihydroimidazol-1-ium;methyl sulfate

InChI

InChI=1S/C34H69N2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-35(3)32-33-36(34)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-33H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

STAQPTVUGDKIIU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=[N+](CCN1CCCCCCCCCCCCCCC)C.COS(=O)(=O)[O-]

Origin of Product

United States

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